((Chloromethyl)dimethylsilyl)methanamine hydrochloride
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Overview
Description
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is an organosilicon compound that features both silicon and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
((Chloromethyl)dimethylsilyl)methanamine hydrochloride can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane, N-[(chloromethyl)dimethylsilyl]amines, or N-(chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid . The reaction typically involves the slow addition of water to a solution of the precursor compound in a dry solvent, followed by condensation under vacuum .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((Chloromethyl)dimethylsilyl)methanamine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form (chloromethyl)dimethylsilanol.
Condensation: In the presence of bases or acids, it can undergo condensation reactions to form stable siloxanes.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Condensation: Bases or acids are used to catalyze the condensation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
(Chloromethyl)dimethylsilanol: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Various derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
((Chloromethyl)dimethylsilyl)methanamine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a bioisostere in enzyme and pheromone studies.
Catalysis: The compound can act as a nucleophilic coupling reagent in various catalytic processes.
Mechanism of Action
The mechanism of action of ((Chloromethyl)dimethylsilyl)methanamine hydrochloride involves its ability to participate in nucleophilic substitution and condensation reactions. The chloromethyl group is reactive towards nucleophiles, allowing the compound to form various derivatives. The silicon atom can form stable siloxane bonds, contributing to the compound’s versatility in materials science and catalysis .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylsilanol: A related compound that shares the chloromethyl and dimethylsilyl groups but lacks the methanamine moiety.
N-[(Chloromethyl)dimethylsilyl]amines: Compounds that contain the chloromethyl and dimethylsilyl groups along with different amine functionalities.
Uniqueness
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is unique due to the presence of both silicon and nitrogen atoms within its structure, allowing it to participate in a wide range of chemical reactions. Its ability to form stable siloxane bonds and undergo nucleophilic substitution makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[chloromethyl(dimethyl)silyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClNSi.ClH/c1-7(2,3-5)4-6;/h3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRJDNHVDNJJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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